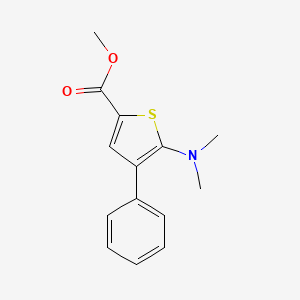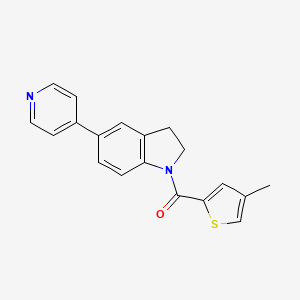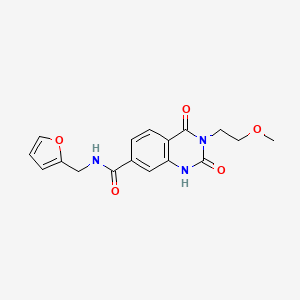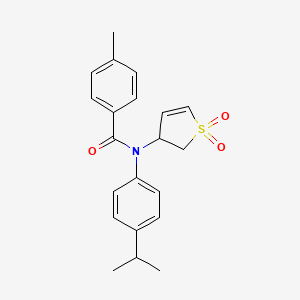![molecular formula C18H19ClN4O3 B2890885 N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 364745-70-0](/img/structure/B2890885.png)
N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains nitrophenyl and chlorophenyl groups .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated cyclic compound with the formula (CH2)4(NH)2. It also has a nitrophenyl group attached to one of the nitrogen atoms of the piperazine ring and a chlorophenyl group attached to the other nitrogen atom .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine, and the chloro group could undergo nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds often involves starting from basic chemical structures, such as piperazine, and proceeding through steps like chloroacetylation and reaction with substituted phenylpiperazine. These processes yield various acetamide derivatives, which are then characterized using techniques such as TLC, IR, NMR, and elemental analysis to confirm their structures (Verma, Kumar, & Kumar, 2017).
Biological Potentials
- Antimicrobial and Anticancer Activities : Certain acetamide derivatives have been synthesized and tested for their in vitro antimicrobial and anticancer activities. These compounds have shown significant activity against various microbial strains and cancer cell lines, suggesting their potential as therapeutic agents. Molecular docking studies have also been conducted to understand their interactions with biological targets, aiming to use these compounds as leads for drug designing (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
- CNS Agents : The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides has been explored for their potential as central nervous system (CNS) agents. Molecular docking studies revealed that these compounds could dock into the binding pocket of the GABAA receptor, indicating their potential anxiolytic and skeletal muscle relaxant activities (Verma, Kumar, & Kumar, 2017).
Anticancer and Anti-Inflammatory Activities
- A novel approach to synthesizing anticancer and anti-inflammatory agents involves the development of 2-(substituted phenoxy) acetamide derivatives. Research has highlighted compounds with halogens on the aromatic ring as favorable for these activities, pointing towards the potential development of therapeutic agents from these chemical frameworks (Rani, Pal, Hegde, & Hashim, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c19-14-2-1-3-15(12-14)20-18(24)13-21-8-10-22(11-9-21)16-4-6-17(7-5-16)23(25)26/h1-7,12H,8-11,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVKQMVNMZBGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)
![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)


![7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2890810.png)


![2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2890816.png)
![4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2890818.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890819.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)



